Esmololhydrochlorid
Übersicht
Beschreibung
Esmolol hydrochloride is a cardioselective beta-adrenergic blocker, commonly used for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension . It is marketed under the trade name Brevibloc and is known for its rapid onset and short duration of action . Esmolol hydrochloride works by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions .
Wirkmechanismus
Target of Action
Esmolol hydrochloride primarily targets the beta-1 adrenergic receptors located in the heart . These receptors play a crucial role in regulating the heart’s function, including the force and rate of heart contractions .
Mode of Action
Esmolol hydrochloride acts as a beta-1 selective adrenergic receptor blocking agent . It competes with sympathetic neurotransmitters for receptor binding sites, thereby blocking their agonistic effect . By predominantly blocking the beta-1 receptors in cardiac tissue, esmolol hydrochloride decreases the force and rate of heart contractions .
Biochemical Pathways
Esmolol hydrochloride affects the biochemical pathways involving the sympathetic neurotransmitters epinephrine and norepinephrine . By blocking the beta-1 adrenergic receptors, esmolol hydrochloride inhibits the action of these naturally occurring substances, leading to decreased force and rate of heart contractions .
Pharmacokinetics
Esmolol hydrochloride exhibits rapid onset and short duration of action . It is rapidly metabolized by hydrolysis of the ester linkage, chiefly by the esterases in the cytosol of red blood cells . This metabolism results in the formation of a free acid and methanol . The elimination half-life of esmolol hydrochloride after intravenous infusion is approximately 9 minutes .
Action Environment
The action of esmolol hydrochloride is influenced by various environmental factors. Furthermore, its short duration of action is based on the ester-methyl side chain, which allows for quick hydrolysis .
Wissenschaftliche Forschungsanwendungen
Esmololhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird zur schnellen Kontrolle der ventrikulären Frequenz bei Patienten mit Vorhofflimmern oder Vorhofflattern, perioperativer Tachykardie und Hypertonie eingesetzt.
5. Wirkmechanismus
This compound wirkt, indem es Beta-Adrenorezeptoren im Herzen blockiert, was zu einer Verringerung der Kraft und der Häufigkeit der Herzkontraktionen führt . Es verhindert die Wirkung von zwei natürlich vorkommenden Substanzen: Epinephrin und Norepinephrin . Diese Blockade führt zu einer Reduktion der Herzfrequenz und des Blutdrucks, wodurch es wirksam zur Behandlung von Tachykardie und Hypertonie ist .
Ähnliche Verbindungen:
Metoprolol: Ein weiterer Beta-Adrenorezeptor-Blocker, der zur Behandlung von Hypertonie und Tachykardie eingesetzt wird.
Propranolol: Ein nicht-selektiver Beta-Adrenorezeptor-Blocker, der für verschiedene Herz-Kreislauf-Erkrankungen eingesetzt wird.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seines schnellen Wirkungseintritts und seiner kurzen Wirkungsdauer, wodurch es ideal für die kurzfristige Kontrolle der Herzfrequenz und des Blutdrucks in akuten Situationen ist . Seine schnelle Hydrolyse durch Esterasen in roten Blutkörperchen stellt sicher, dass seine Wirkungen schnell reversibel sind, was ein hohes Maß an Kontrolle über seine pharmakologische Wirkung bietet .
Biochemische Analyse
Biochemical Properties
Esmolol hydrochloride works by blocking beta-adrenergic receptors in the heart, which leads to decreased force and rate of heart contractions . It prevents the action of two naturally occurring substances: epinephrine and norepinephrine .
Cellular Effects
Esmolol hydrochloride’s primary cellular effect is on cardiac cells, where it decreases the force and rate of heart contractions by blocking beta-adrenergic receptors . This leads to a decrease in heart rate and blood pressure, which can be beneficial in conditions such as tachycardia and hypertension .
Molecular Mechanism
The molecular mechanism of esmolol hydrochloride involves the blocking of beta-adrenergic receptors in the heart . This prevents the action of epinephrine and norepinephrine, two naturally occurring substances that normally increase heart rate and force of contraction .
Temporal Effects in Laboratory Settings
Esmolol hydrochloride has a rapid distribution half-life of about two minutes and an elimination half-life of about nine minutes . This short duration of action is due to its rapid metabolism by hydrolysis of the ester linkage, chiefly by the esterases in the cytosol of red blood cells .
Dosage Effects in Animal Models
In animal models, esmolol hydrochloride at 200 to 300 μg/kg/min significantly reduced resting heart rate and blood pressure . Lower doses (5 to 160 μg/kg/min) had no consistent effect on hemodynamic variables .
Metabolic Pathways
Esmolol hydrochloride undergoes rapid hydrolysis of the ester linkage, which is catalyzed by esterases found in the cytosol of red blood cells . The plasma cholinesterases or red cell membrane acetylcholinesterases are not involved in this metabolic reaction .
Transport and Distribution
Esmolol hydrochloride is administered by continuous intravenous infusion with or without a loading dose . Its rapid distribution and elimination make it suitable for short-term control of heart rate in various clinical situations .
Subcellular Localization
As a small molecule drug, esmolol hydrochloride does not have a specific subcellular localization. Its primary site of action is the beta-adrenergic receptors located on the cell membrane of cardiac cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Esmololhydrochlorid umfasst mehrere Schritte. Ein übliches Verfahren beinhaltet die Reaktion von p-Bromphenol mit Methylacrylat in Gegenwart eines Palladiumkatalysators und eines Phosphinliganden zur Bildung von 3-(4-Hydroxyphenyl)methylacrylat. Dieser Zwischenstoff wird dann in Gegenwart eines Palladium-Kohlekatalysators hydriert, um 4-Hydroxymethylphenylpropionat zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt typischerweise nach dem gleichen Syntheseweg, aber in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffizienz und Sicherheit optimiert. Die Reaktionsschritte werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Esmololhydrochlorid unterliegt einer schnellen Hydrolyse seiner Esterbindung, die durch Esterasen katalysiert wird, die im Cytosol von roten Blutkörperchen vorkommen . Diese Hydrolyse führt zur Bildung einer freien Säure und Methanol .
Häufige Reagenzien und Bedingungen: Die Hydrolysereaktion erfolgt typischerweise unter physiologischen Bedingungen, wobei Esterasen als Katalysatoren wirken. Für diese Reaktion werden keine zusätzlichen Reagenzien benötigt .
Hauptprodukte, die gebildet werden: Die Hauptprodukte der Hydrolysereaktion sind eine freie Säure und Methanol .
Vergleich Mit ähnlichen Verbindungen
Metoprolol: Another beta-adrenergic blocker used for the treatment of hypertension and tachycardia.
Atenolol: A beta-adrenergic blocker with similar uses but a longer half-life compared to esmolol hydrochloride.
Propranolol: A non-selective beta-adrenergic blocker used for various cardiovascular conditions.
Uniqueness of Esmolol Hydrochloride: Esmolol hydrochloride is unique due to its rapid onset and short duration of action, making it ideal for short-term control of heart rate and blood pressure in acute settings . Its rapid hydrolysis by esterases in red blood cells ensures that its effects are quickly reversible, providing a high level of control over its pharmacological action .
Biologische Aktivität
Esmolol hydrochloride is a short-acting, beta-1 selective adrenergic receptor blocker primarily used in the management of supraventricular tachycardia and other cardiac conditions. Recent research has expanded its applications, particularly in wound healing and diabetic foot ulcers (DFUs). This article explores the biological activity of esmolol hydrochloride, focusing on its mechanisms of action, therapeutic potential, and clinical findings.
Esmolol exhibits several biological activities that contribute to its therapeutic effects:
- Beta-1 Adrenergic Receptor Blockade : As a selective beta-blocker, esmolol reduces heart rate and myocardial contractility, making it effective for acute cardiac conditions.
- Inhibition of Aldose Reductase : Esmolol has been shown to inhibit the enzyme aldose reductase, which plays a crucial role in the formation of sorbitol from glucose. This inhibition can help mitigate complications associated with diabetes, such as neuropathy and retinopathy .
- Promotion of Wound Healing : Recent studies indicate that esmolol enhances the migration of key cell types involved in wound healing, including fibroblasts, endothelial cells, and keratinocytes. This effect is particularly significant under high-glucose conditions that typically impair healing .
Inhibition of Sorbitol Formation
In vitro studies have demonstrated that esmolol significantly inhibits sorbitol formation in erythrocytes. A study reported a 59% reduction in sorbitol levels when erythrocytes were treated with esmolol compared to control groups under high glucose conditions. The concentration-dependent effects were observed at various doses ranging from 0.01 to 1,000 µM .
Scratch Assay for Cell Migration
The scratch assay method was employed to evaluate the migration capabilities of human fibroblasts and keratinocytes in the presence of esmolol. Results indicated that esmolol at concentrations of 1 and 10 µM significantly enhanced cell migration compared to untreated controls. This suggests a potential role for esmolol in improving wound healing processes .
Diabetic Foot Ulcers (DFUs)
A multicenter, randomized double-blind clinical trial investigated the efficacy of topical esmolol hydrochloride (14% gel) combined with standard care for treating DFUs. Key findings include:
- Wound Closure Rates : The study found that 60.3% of participants receiving esmolol achieved target ulcer closure within 12 weeks compared to 41.7% in the control group (odds ratio [OR], 2.13; P = .03). By week 24, closure rates improved to 77.2% for the esmolol group versus 55.6% for controls (OR, 2.71; P = .01) .
- Safety Profile : Treatment-emergent adverse events were reported in 18.8% of participants; however, most events were not attributable to the study drug .
Summary Table of Findings
Study Aspect | Findings |
---|---|
Sorbitol Inhibition | 59% reduction in erythrocytes at high glucose levels |
Cell Migration | Significant enhancement at concentrations of 1 and 10 µM |
DFU Closure Rate (12 weeks) | 60.3% (esmolol) vs. 41.7% (control) |
DFU Closure Rate (24 weeks) | 77.2% (esmolol) vs. 55.6% (control) |
Adverse Events | 18.8% reported; most non-drug related |
Eigenschaften
IUPAC Name |
methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNCWBANDDJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81147-92-4 (Parent) | |
Record name | Esmolol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081161173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7049003 | |
Record name | Esmolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Esmolol selectively inhibits response to adrenergic stimuli by competitively blocking cardiac B1-adrenergic receptors, while having little effect on the B2-adrenergic receptors of bronchial and vascular smooth muscle. At high doses (e.g., greater than 300 ug/kg per minute), this selectivity of esmolol for B1-adrenergic receptors usually diminishes, and the drug will competitively inhibit B1-and B2-adrenergic receptors., By inhibiting myocardial beta1-adrenergic receptors, esmolol produces negative chronotropic and inotropic activity. Through its myocardial B1-adrenergic blocking action, esmolol decreases resting and exercise-induced heart rate, reflex orthostatic tachycardia, myocardial contractility, rate of left ventricular pressure rise (dp/dt), right ventricular contractility, and cardiac index., The decrease in myocardial contractility, arterial pressure, and heart rate produced by esmolol can lead to a reduction in myocardial oxygen consumption, which may account for the effectiveness of the drug in myocardial ischemia. | |
Record name | ESMOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or off-white crystalline powder, Crystals from methanol-ether | |
CAS No. |
81161-17-3 | |
Record name | Esmolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81161-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esmolol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081161173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esmolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Esmolol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESMOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05260LC8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ESMOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
85-86 °C | |
Record name | ESMOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.